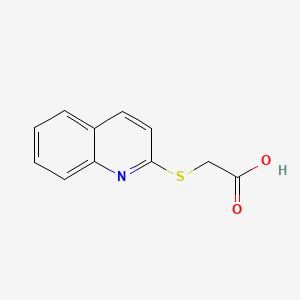

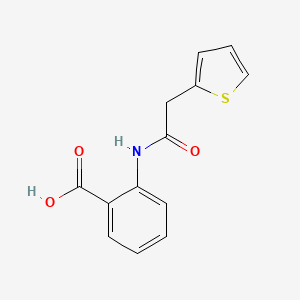

N-ベンジル-1-(2-フルオロフェニル)-N-メチルメタンアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, also known as 2-FPM or 2F-PMA, is a novel psychoactive substance (NPS) that has been used as a recreational drug in recent years. It is a derivative of the stimulant phenethylamine and is structurally related to the amphetamine family of drugs. It has been reported to produce stimulant and hallucinogenic effects in users, and has been found to be an effective treatment for certain medical conditions.

科学的研究の応用

がん治療

N-ベンジル-1-(2-フルオロフェニル)-N-メチルメタンアミン: は、特にCDK2阻害剤として、がん研究で有望視されています 。CDK2は細胞周期調節に関与する重要なタンパク質であり、その阻害はがん細胞の増殖を阻止する可能性があります。 この構造を持つ化合物は、MCF-7(乳がん)やHCT-116(大腸がん)など、さまざまながん細胞株に対して有意な細胞毒性を示しており、IC50値は強力な効力を示しています .

アルツハイマー病の管理

神経変性疾患の文脈では、この化合物の誘導体はアルツハイマー病の治療の可能性を探求されています 。 アルツハイマー病に関連する特定の酵素や受容体経路の阻害は、新しい治療戦略の開発につながる可能性があり、N-ベンジル-1-(2-フルオロフェニル)-N-メチルメタンアミンの構造フレームワークは、この点で効果的な阻害剤を合成するための基盤を提供します .

抗炎症作用

この化合物の誘導体は、抗炎症作用についても研究されています。炎症は有害な刺激に対する生物学的反応であり、多くの疾患においてその制御は重要です。 N-ベンジル-1-(2-フルオロフェニル)-N-メチルメタンアミンの分子構造は、炎症過程に関与する特定の経路を標的にするように調整することができます .

抗菌治療

この化合物の抗菌用途に関する研究は継続中です。微生物の増殖を阻害する能力は、新しい抗生物質や抗真菌剤の開発のための候補となります。 N-ベンジル-1-(2-フルオロフェニル)-N-メチルメタンアミンの構造的な適応性により、さまざまな微生物病原体を標的にできる誘導体の作成が可能になります .

作用機序

The exact mechanism of action of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is not yet fully understood. However, it is believed to act as a reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an increase in their activity. This is thought to be responsible for the antidepressant and anxiolytic effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine.

Biochemical and Physiological Effects

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, resulting in an increase in their activity. It has also been found to increase the release of norepinephrine, resulting in an increase in its activity. In addition, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to increase the activity of the enzyme monoamine oxidase, resulting in an increase in the breakdown of serotonin and dopamine.

実験室実験の利点と制限

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to be a useful tool in laboratory experiments due to its ability to act as a reuptake inhibitor. It has been found to be an effective tool for studying the effects of neurotransmitter reuptake inhibition on behavior and physiology. However, it is important to note that N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has some limitations. It has a relatively short duration of action, and its effects are not as long-lasting as those of other drugs. In addition, it is not as potent as other drugs, and its effects may be more subtle.

将来の方向性

Further research is needed to fully understand the effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, as well as its potential therapeutic applications. Additional studies are needed to investigate the long-term effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine and its potential to be used as a treatment for various medical conditions. In addition, further research is needed to explore the potential of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine as a tool for studying the effects of neurotransmitter reuptake inhibition on behavior and physiology. Finally, research is needed to explore the potential of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine as a tool for developing new drugs and therapies.

合成法

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine can be synthesized from a variety of starting materials, including phenethylamine, benzyl chloride, and methylmethanamine. The synthesis of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine begins with the reaction of phenethylamine with benzyl chloride in an aqueous solution, resulting in the formation of N-benzyl-1-phenethylamine. This compound is then reacted with methylmethanamine to form N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, or N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine.

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWSUATJFROCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349601 |

Source

|

| Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401-35-4 |

Source

|

| Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one](/img/structure/B1297273.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)